molecular formula C17H17FN2 B1297494 (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine CAS No. 51841-40-8

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine

Cat. No. B1297494
CAS RN: 51841-40-8
M. Wt: 268.33 g/mol
InChI Key: GNAOYSCNQZGVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine, also known as 4-FBEA, is a novel compound that has been studied in recent years for its potential applications in scientific research. It is a fluorinated derivative of an indole-based amine that has been developed for use in various laboratory experiments. 4-FBEA has been found to possess a number of properties that make it a promising compound for use in a wide range of research projects.

Scientific Research Applications

Synthetic Methodologies and Characterization

  • Synthesis of Indole Derivatives : Indole compounds, closely related to the core structure of the queried compound, have been synthesized using novel methodologies, offering insights into the synthetic versatility of indole-based frameworks. For instance, the synthesis of "4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile" showcases a method that could potentially be applied to the synthesis of "(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine" derivatives (Petrova et al., 2023).

  • Antimicrobial and Antifungal Activities : The investigation into the structural characterization and biological activities of substituted benzothiazole amides, which share structural motifs with the compound of interest, suggests a potential avenue for exploring the biological activities of indole and benzylamine derivatives (Pejchal et al., 2015).

Pharmacological Applications

  • Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, compounds that share the indole core with the queried compound, demonstrates the potential of indole derivatives as antiallergic agents. This indicates the possible pharmacological relevance of structurally related compounds (Menciu et al., 1999).

  • NK2 Receptor Antagonists : The synthesis and evaluation of spiropiperidines as non-peptide tachykinin NK2 receptor antagonists, involving fluoro-indolyl derivatives, highlight the therapeutic potential of fluoro-substituted indoles in treating respiratory conditions, suggesting a possible research angle for similar compounds (Smith et al., 1995).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAOYSCNQZGVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332899
Record name (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine

CAS RN

51841-40-8
Record name (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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